molecular formula C18H19NO3 B2617490 (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide CAS No. 2035021-73-7

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide

Cat. No.: B2617490
CAS No.: 2035021-73-7
M. Wt: 297.354
InChI Key: COKDGYIDOUOVAB-HWKANZROSA-N
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Description

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative offered for research purposes. This compound features a dihydrobenzofuran scaffold and a furylacrylamide group, structural motifs prevalent in the development of pharmacologically active molecules. Compounds with similar structures, particularly those containing the acrylamide functional group, have been investigated as modulators of central nervous system targets, such as the GABAA receptor . Furthermore, the dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, found in molecules studied for their cytotoxic and antitumor activities . The presence of the (E)-configured acrylamide group is a key structural feature that may allow it to interact with biological targets through covalent binding with nucleophilic cysteine residues, a mechanism observed with other α,β-unsaturated carbonyl compounds . Researchers can explore the potential of this compound in various biochemical and pharmacological assays. Its core structure suggests possible applications in developing novel neuroactive or oncological research tools. As with all compounds of this class, handling should follow appropriate safety protocols. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(19-18(20)5-3-14-6-8-21-12-14)10-15-2-4-17-16(11-15)7-9-22-17/h2-6,8,11-13H,7,9-10H2,1H3,(H,19,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKDGYIDOUOVAB-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The benzofuran ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

    Acrylamide Formation: The final step involves the reaction of the alkylated benzofuran with furan-3-yl acrylamide under conditions that favor the (E)-isomer formation, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it to the corresponding amide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted benzofuran and furan derivatives.

Scientific Research Applications

Structural Features

The compound is characterized by the presence of a furan and a benzofuran moiety along with an acrylamide functional group. This specific arrangement contributes to its potential biological activity and reactivity. The molecular formula for this compound is C_{18}H_{19}N_{O}_{2}, with a molecular weight of approximately 295.35 g/mol.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The structural similarity to other known anticancer agents implies potential efficacy in targeting specific signaling pathways involved in cancer proliferation.
  • Antimicrobial Effects : Compounds featuring benzofuran structures have demonstrated promising antimicrobial properties against various bacterial strains. This suggests that (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide may also possess similar effects due to its structural characteristics.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic compounds.
  • Alkylation : The introduction of the propan-2-yl group is accomplished using suitable alkylating agents.
  • Acrylamide Formation : The final product is synthesized by reacting the benzofuran derivative with an appropriate acrylamide precursor under controlled conditions.

These synthesis routes are crucial for producing the compound in sufficient quantities for biological testing and application.

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer models
Enzyme InhibitionModulation of enzyme activity

Case Study 1: Antimicrobial Evaluation

In a study evaluating related compounds' antimicrobial properties, it was found that derivatives containing a benzofuran structure exhibited significant inhibition against various bacterial strains. This suggests that this compound may also possess similar properties due to its structural characteristics.

Case Study 2: Anticancer Activity

Research on compounds with similar cyclopropane structures indicated their potential as anticancer agents. Derivatives tested in vitro showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings highlight the need for further investigation into the specific effects of this compound on cancer cell lines.

Mechanism of Action

The mechanism by which (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related acrylamides, benzamides, and amine derivatives, emphasizing substituent effects, synthesis, and biological implications.

2.1. Structural and Functional Group Variations
2.1.1. Acrylamide Derivatives
  • N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (): Replaces dihydrobenzofuran with a trimethoxybenzamide group.
  • (E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide (): Incorporates bromo, hydroxy, and cyano groups, which may improve oxidative stability but reduce solubility relative to the target compound’s furan systems .
2.1.2. Benzofuran-Based Amines
  • 5-MAPDB () : Shares the dihydrobenzofuran core but substitutes the acrylamide with an N-methylpropan-2-amine group. This modification likely shifts activity toward psychoactive effects (e.g., serotonin receptor modulation) compared to the target compound’s acrylamide-based design .
2.1.3. Fluorinated Analogs
  • (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... () : The trifluoromethyl group enhances metabolic stability and lipophilicity, suggesting the target compound could benefit from similar substitutions for improved pharmacokinetics .

Comparative Data Table

Compound Name/Structure Key Substituents Synthesis Method Proposed Activity References
Target Compound Dihydrobenzofuran, Furan-3-yl Acrylamide coupling Kinase inhibition/CNS
N-[1-(Furan-2-yl)-3-(isopropylamino)... () Trimethoxybenzamide, Isopropylamine Ethanol reflux Antioxidant/Chemotherapeutic
5-MAPDB () Dihydrobenzofuran, N-Methylpropan-2-amine Amine alkylation Psychoactive (5-HT agonist)
Fluorinated Furan () Trifluoromethyl, Fluorophenylmethyl Multi-step synthesis Metabolic stability
(E)-3-(3-Bromo-4-hydroxy...) () Bromo, Cyano, Hydroxy Cyanoacrylation Oxidative stability

Biological Activity

The compound (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring both furan and benzofuran moieties, suggests a diverse range of interactions within biological systems. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The molecular formula of this compound is C18H19NO2C_{18}H_{19}NO_2. The compound features:

  • An acrylamide functional group.
  • Substituents including 2,3-dihydrobenzofuran and furan rings.

This specific arrangement is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methylbenzo[b]furanContains a methyl group on benzofuranAnticancer properties
4-AminobenzofuranAmino group substitutionNeuroprotective effects
FurosemideFuroic acid derivativeDiuretic activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with benzofuran structures have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a comparative study involving several derivatives of benzofuran:

  • Compound 6a demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .

The mechanism through which these compounds exert their effects often involves:

  • Inhibition of tubulin polymerization , crucial for cell division.
  • Induction of apoptosis , as evidenced by increased caspase-3 activation in treated cells.

Table 2: Inhibition Potency of Compounds

CompoundIC50 (µM)Mechanism of Action
CA-41.0Tubulin polymerization inhibitor
Compound 6a0.56Tubulin polymerization inhibitor
Compound 10h<0.01Apoptosis induction

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities, showing promising results that warrant further investigation .

Research Findings

Research indicates that modifications in the structure significantly affect biological activity:

  • Substituting functional groups can enhance or diminish activity.
  • Stereochemistry plays a critical role in determining the efficacy of the compound against various pathogens.

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(furan-3-yl)acrylamide?

Methodological Answer:
The synthesis of acrylamide derivatives often involves condensation reactions between aldehydes and cyanoacetamides or acryloyl chlorides. For example, analogous compounds (e.g., (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide) are synthesized via condensation of substituted benzaldehydes with cyanoacetamide derivatives in solvents like ethyl acetate or acetonitrile, using catalysts such as piperidine or phase-transfer catalysts . Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the (E)-isomer, as stereochemistry impacts biological activity .

Basic: How should researchers characterize the stereochemical purity of this acrylamide derivative?

Methodological Answer:
Use a combination of NMR (¹H and ¹³C) and HPLC with chiral columns to confirm stereochemical purity. For example, NOESY NMR can distinguish (E)- and (Z)-isomers by analyzing spatial proximity of protons. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography, as applied to structurally similar compounds (e.g., (E)-2-(4-methoxyphenyl)-N-(2-pyridyl)acrylamide), provides definitive stereochemical confirmation .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:
Screen for in vitro activity using cell-based assays (e.g., antiproliferative effects in cancer cell lines, as seen with dihydrobenzofuran-containing acrylamides in NPC cells ). Prioritize target-specific assays (e.g., kinase inhibition, ion channel modulation) based on structural analogs. For instance, pyrazole-acrylamide hybrids show KCNQ2 potassium channel-opening activity, suggesting electrophysiological assays for functional screening .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?

Methodological Answer:
Systematically modify substituents on the dihydrobenzofuran and furan moieties. For example:

  • Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyridine) to assess π-π stacking or hydrogen bonding .
  • Vary the propan-2-yl linker length to alter conformational flexibility.
    Use computational docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs. Validate predictions with in vitro IC₅₀ measurements .

Advanced: How can contradictory data on biological activity between studies be resolved?

Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity.

  • Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays).
  • Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC monitoring.
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Advanced: What strategies address poor pharmacokinetic properties (e.g., low bioavailability)?

Methodological Answer:

  • Lipophilicity Optimization: Introduce polar groups (e.g., hydroxyl, amine) to improve solubility. For example, dihydrobenzofuran derivatives with methoxy groups show enhanced membrane permeability .
  • Prodrug Design: Mask acrylamide’s electrophilic moiety with ester or carbamate prodrugs to reduce off-target reactivity.
  • Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., furan oxidation) and introduce blocking groups (e.g., fluorine substituents) .

Advanced: How should researchers assess ecotoxicological risks of this compound?

Methodological Answer:

  • Follow OECD guidelines for acute toxicity testing in Daphnia magna and algae.
  • Evaluate biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential using logP values (measured via shake-flask method).
  • Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict toxicity endpoints if experimental data are limited .

Basic: What storage conditions are recommended to ensure compound stability?

Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Avoid prolonged exposure to moisture, as acrylamides may hydrolyze. Confirm stability via periodic HPLC analysis (e.g., every 6 months) .

Advanced: How can in silico toxicity prediction tools guide early-stage development?

Methodological Answer:
Use tools like ProTox-II or DEREK to predict mutagenicity, hepatotoxicity, and off-target effects (e.g., hERG inhibition). For acrylamides, prioritize alerts for electrophilic reactivity (Michael acceptors). Validate predictions with Ames tests and mitochondrial toxicity assays .

Advanced: What analytical methods resolve batch-to-batch variability in synthesis?

Methodological Answer:
Implement quality control protocols:

  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Design of Experiments (DoE): Optimize critical parameters (e.g., catalyst loading, solvent ratio) via fractional factorial designs.
  • Multivariate Analysis: Apply principal component analysis (PCA) to HPLC data to identify impurity sources .

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